methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

Catalog No.
S11144366
CAS No.
1013937-63-7
M.F
C28H42ClF3N4O7
M. Wt
639.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(me...

CAS Number

1013937-63-7

Product Name

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

IUPAC Name

methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

Molecular Formula

C28H42ClF3N4O7

Molecular Weight

639.1 g/mol

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24?;/m1./s1

InChI Key

SYWYSVAEGXHOJO-WHTVDMENSA-N

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O

Methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid, commonly referred to as VTP-27999 2,2,2-trifluoroacetate, is a complex organic compound primarily recognized for its role as a potent and selective inhibitor of renin. This compound has garnered attention in scientific research due to its ability to block renin-stimulated extracellular signal-regulated kinase 1/2 phosphorylation in vascular smooth muscle cells, indicating its potential impact on cardiovascular health. The molecular formula for this compound is C28H42ClF3N4O7, with a molecular weight of approximately 639.1 g/mol.

Typical of carbamates and related compounds. Notable reactions include:

  • Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acid.
  • Oxidation: The compound may be oxidized under specific conditions, potentially altering its pharmacological properties.
  • Substitution Reactions: The presence of the chlorophenyl group allows for nucleophilic substitution reactions that could modify the compound's structure and activity.

The primary biological activity of VTP-27999 is its function as a renin inhibitor. Renin plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting this enzyme, VTP-27999 may have therapeutic implications in treating hypertension and related cardiovascular diseases. Studies indicate that it effectively reduces vascular smooth muscle cell proliferation and migration, which are critical processes in the development of hypertension and atherosclerosis.

The synthesis of methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate involves several steps:

  • Formation of the Carbamate: The initial step typically involves reacting an amine with an isocyanate or a carbonyl compound to form the carbamate structure.
  • Chlorophenyl Substitution: The introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution or coupling reactions.
  • Piperidine Derivative Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Final Modifications: Subsequent modifications are made to ensure the desired stereochemistry and functionality are achieved.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.

VTP-27999 has significant applications in pharmacological research, particularly in studies aimed at understanding and treating hypertension and other cardiovascular diseases. Its selective inhibition of renin makes it a valuable tool for investigating the renin-angiotensin system's role in various physiological and pathological processes. Additionally, compounds like VTP-27999 may serve as lead compounds for developing new antihypertensive therapies.

Interaction studies involving VTP-27999 focus on its pharmacokinetic properties and interactions with other drugs. Research indicates that this compound does not significantly interact with common cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions compared to other antihypertensive agents. Furthermore, studies examining its effects on cellular signaling pathways reveal that it may modulate various intracellular mechanisms beyond renin inhibition, including pathways involved in inflammation and cellular stress responses.

Several compounds share structural or functional similarities with VTP-27999. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
LosartanC22H23ClN6OAngiotensin II receptor blocker; used primarily for hypertension management.
AliskirenC25H28N4O5SDirect renin inhibitor; offers a different mechanism than VTP-27999 but targets the same pathway.
EnalaprilC20H28N2O5An angiotensin-converting enzyme inhibitor; affects the same system but through a different approach.

VTP-27999's specificity as a renin inhibitor distinguishes it from these compounds, which act at different points within the renin-angiotensin system.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

638.2694119 g/mol

Monoisotopic Mass

638.2694119 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-08-2024

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